PF-05381941

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

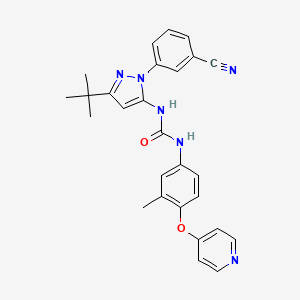

1-[5-tert-butyl-2-(3-cyanophenyl)pyrazol-3-yl]-3-(3-methyl-4-pyridin-4-yloxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N6O2/c1-18-14-20(8-9-23(18)35-22-10-12-29-13-11-22)30-26(34)31-25-16-24(27(2,3)4)32-33(25)21-7-5-6-19(15-21)17-28/h5-16H,1-4H3,(H2,30,31,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVCVUQMOUMAXKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)NC2=CC(=NN2C3=CC=CC(=C3)C#N)C(C)(C)C)OC4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PF-05381941: A Technical Overview of its Dual TAK1/p38α Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-05381941 is a potent small molecule inhibitor targeting two key kinases in the inflammatory signaling cascade: Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38 alpha mitogen-activated protein kinase (p38α). By dually inhibiting these targets, this compound effectively suppresses pro-inflammatory cytokine production and signaling, demonstrating potential as a therapeutic agent for autoimmune and inflammatory diseases. This document provides a comprehensive technical guide on the mechanism of action of this compound, including its effects on cellular signaling, quantitative inhibitory activity, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Dual Inhibition of TAK1 and p38α

This compound exerts its anti-inflammatory effects through the potent and simultaneous inhibition of two critical kinases: TAK1 and p38α.[1][2] This dual-action mechanism provides a comprehensive blockade of inflammatory pathways.

-

TAK1 Inhibition: TAK1 is a central upstream kinase in the inflammatory signaling cascade.[3][4][5] It is activated by various pro-inflammatory stimuli, including tumor necrosis factor (TNFα) and interleukin-1β (IL-1β).[3][5] Activated TAK1 proceeds to phosphorylate and activate downstream targets, leading to the activation of the NF-κB and MAPK signaling pathways.[3][5] By inhibiting TAK1, this compound prevents the initiation of these downstream signaling events, effectively blocking a major conduit for inflammatory responses.

-

p38α Inhibition: p38α is a member of the MAPK family and a key regulator of the synthesis of pro-inflammatory cytokines.[6] Its activation leads to the increased production of TNF-α, IL-1β, and IL-6.[1][2] Inhibition of p38α by this compound directly curtails the production of these critical mediators of inflammation.

The synergistic effect of inhibiting both TAK1 and p38α allows this compound to not only suppress the initial inflammatory signaling but also to reduce the subsequent amplification of the inflammatory response mediated by cytokines.

Quantitative Data

The inhibitory activity of this compound has been quantified through in vitro kinase assays and cellular assays. It is important to note that different sources have reported varying IC50 values for the direct inhibition of TAK1 and p38α.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (Source 1) | IC50 (Source 2) |

| TAK1 | ~1.6 nM | 156 nM |

| p38α | ~7.0 nM | 186 nM |

Source 1: MedKoo Biosciences. Source 2: MedChemExpress.

Table 2: Cellular Activity

| Assay | Cell Type | Stimulant | Measured Cytokine | IC50 |

| Cytokine Release | Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | TNF-α | < 100 nM |

| Cytokine Release | Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | IL-6 | < 100 nM |

Signaling Pathway

The following diagram illustrates the points of intervention of this compound in the inflammatory signaling pathway.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Kinase Inhibition Assay

This protocol describes a common method for determining the IC50 of an inhibitor against a purified kinase.

Methodology:

-

Reagent Preparation:

-

Recombinant human TAK1 or p38α kinase is diluted in kinase buffer.

-

A suitable substrate for each kinase is prepared in kinase buffer containing ATP.

-

This compound is serially diluted in DMSO to create a concentration gradient.

-

-

Assay Procedure:

-

The assay is performed in a low-volume 384-well plate.

-

To each well, the following are added in order:

-

1 µL of this compound dilution or DMSO control.

-

2 µL of diluted enzyme.

-

2 µL of the substrate/ATP mixture.

-

-

The plate is incubated at room temperature for 60 minutes to allow the kinase reaction to proceed.

-

-

Detection:

-

5 µL of ADP-Glo™ Reagent is added to each well to deplete the remaining ATP. The plate is incubated at room temperature for 40 minutes.

-

10 µL of Kinase Detection Reagent is then added to convert the ADP generated by the kinase reaction into ATP, which in turn generates a luminescent signal. The plate is incubated for 30 minutes at room temperature.

-

Luminescence is measured using a plate reader.

-

-

Data Analysis:

-

The luminescent signal, which is proportional to kinase activity, is plotted against the logarithm of the inhibitor concentration.

-

The IC50 value is determined by fitting the data to a four-parameter logistic curve.

-

LPS-Induced Cytokine Release in Human PBMCs

This protocol outlines a method to measure the inhibitory effect of this compound on cytokine production in a cellular context.

Methodology:

-

Cell Preparation:

-

Peripheral blood mononuclear cells (PBMCs) are isolated from fresh human whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

The isolated PBMCs are washed and resuspended in complete RPMI-1640 medium.

-

Cells are counted and plated in a 96-well tissue culture plate at a density of 1-2 x 10^5 cells per well.

-

-

Inhibitor Treatment and Stimulation:

-

Serial dilutions of this compound are prepared in culture medium and added to the plated cells.

-

The cells are pre-incubated with the inhibitor for 30-60 minutes at 37°C in a CO2 incubator.

-

Lipopolysaccharide (LPS) is then added to each well (except for the unstimulated control) at a final concentration of 10-100 ng/mL to stimulate cytokine production.

-

-

Incubation and Sample Collection:

-

The plate is incubated for 18-24 hours at 37°C in a CO2 incubator.

-

After incubation, the plate is centrifuged, and the cell-free supernatant is carefully collected.

-

-

Cytokine Measurement:

-

The concentrations of TNF-α and IL-6 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Cytokine concentrations are plotted against the logarithm of the inhibitor concentration.

-

The IC50 value, representing the concentration of this compound that causes 50% inhibition of cytokine release, is calculated using a suitable curve-fitting model.

-

Conclusion

This compound is a potent dual inhibitor of TAK1 and p38α, which effectively blocks key inflammatory signaling pathways. Its ability to suppress the production of pro-inflammatory cytokines in cellular assays underscores its potential for the treatment of a range of inflammatory and autoimmune disorders. The methodologies described herein provide a framework for the continued investigation and characterization of this and similar dual-acting kinase inhibitors.

References

- 1. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. medkoo.com [medkoo.com]

- 3. resources.revvity.com [resources.revvity.com]

- 4. promega.com [promega.com]

- 5. Discovery and characterization of novel allosteric FAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

Dual TAK1/p38α Inhibition by PF-05381941: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-05381941 is a potent small molecule inhibitor that demonstrates dual activity against Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38 mitogen-activated protein kinase alpha (p38α). These two kinases are critical nodes in intracellular signaling cascades that regulate inflammatory responses. By simultaneously targeting both TAK1 and p38α, this compound offers a comprehensive approach to modulating the production of pro-inflammatory cytokines, positioning it as a potential therapeutic agent for a range of autoimmune and inflammatory diseases. This technical guide provides a consolidated overview of the available preclinical data on this compound, detailed methodologies for key experimental assays, and visualizations of the relevant signaling pathways.

Introduction

The inflammatory response is a complex biological process orchestrated by a network of signaling pathways. Among the key regulators of this process are TAK1 and p38α. TAK1 acts as a crucial upstream kinase, integrating signals from various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, to activate downstream pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades. p38α, a member of the MAPK family, is a central mediator in the production of inflammatory cytokines, including TNF-α and Interleukin-6 (IL-6).

Dual inhibition of both TAK1 and p38α presents a compelling therapeutic strategy. By blocking TAK1, the upstream activation of multiple inflammatory pathways can be curtailed. Concurrently, inhibiting p38α directly suppresses the synthesis of key inflammatory mediators. This two-pronged approach has the potential for greater efficacy compared to single-target inhibitors. This compound has emerged as a significant research compound due to its potent and dual inhibitory action against these two kinases. Preclinical evidence suggests its promise in models of autoimmune and inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[1]

Mechanism of Action: Signaling Pathways

This compound exerts its anti-inflammatory effects by intervening in the TAK1 and p38α signaling pathways. The following diagrams illustrate the points of inhibition.

Caption: TAK1 Signaling Pathway Inhibition by this compound.

Caption: p38α Signaling Pathway Inhibition by this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified through biochemical and cellular assays. The available data is summarized in the tables below. It is important to note that IC50 values from different sources show some variation, which may be attributable to differences in assay conditions.

Table 1: Biochemical Inhibitory Activity of this compound

| Target | IC50 (nM) - Source 1[1] | IC50 (nM) - Source 2[2] |

| TAK1 | ~1.6 | 156 |

| p38α | ~7.0 | 186 |

Table 2: Cellular Inhibitory Activity of this compound

| Assay | Cell Type | Measurement | IC50 (nM)[1] |

| LPS-induced Cytokine Production | Human PBMCs | TNF-α and IL-6 release | < 100 |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. However, based on standard methodologies, the following sections outline generalized protocols that can be adapted for the evaluation of this and similar dual TAK1/p38α inhibitors.

Biochemical Kinase Assays

These assays are designed to measure the direct inhibitory effect of this compound on the enzymatic activity of TAK1 and p38α.

Caption: General workflow for in vitro kinase inhibition assays.

4.1.1. TAK1 Kinase Assay

-

Principle: Measurement of the transfer of phosphate from ATP to a specific substrate by recombinant TAK1 enzyme.

-

Reagents:

-

Recombinant human TAK1/TAB1 complex.

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA).

-

Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate).

-

ATP.

-

This compound (in DMSO).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a microplate, add the diluted inhibitor or vehicle (DMSO) control.

-

Add the recombinant TAK1/TAB1 enzyme to each well and incubate.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of ADP produced (or substrate phosphorylation) using a suitable detection method.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

-

4.1.2. p38α Kinase Assay

-

Principle: Similar to the TAK1 assay, this measures the phosphorylation of a substrate by recombinant p38α.

-

Reagents:

-

Recombinant human p38α enzyme.

-

Kinase assay buffer.

-

Substrate (e.g., ATF2 peptide).

-

ATP.

-

This compound (in DMSO).

-

Detection reagent.

-

-

Procedure:

-

Follow a similar procedure as the TAK1 kinase assay, substituting the TAK1/TAB1 enzyme with recombinant p38α and using a p38α-specific substrate.

-

The incubation times and temperatures may need to be optimized for the p38α enzyme.

-

Cellular Assays

These assays assess the ability of this compound to inhibit TAK1 and p38α signaling in a cellular context.

4.2.1. LPS-Induced Cytokine Production in Human PBMCs

-

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates immune cells like Peripheral Blood Mononuclear Cells (PBMCs) to produce pro-inflammatory cytokines. This assay measures the inhibitory effect of this compound on this process.

-

Reagents:

-

Human PBMCs isolated from whole blood.

-

Cell culture medium (e.g., RPMI-1640 with FBS).

-

LPS.

-

This compound (in DMSO).

-

ELISA kits for TNF-α and IL-6.

-

-

Procedure:

-

Isolate PBMCs from healthy human donor blood using density gradient centrifugation.

-

Plate the PBMCs in a multi-well plate at a determined cell density.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS at an optimized concentration (e.g., 100 ng/mL).

-

Incubate the plates for a period sufficient for cytokine production (e.g., 16-24 hours) at 37°C in a CO₂ incubator.

-

Collect the cell culture supernatants.

-

Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits.

-

Calculate the percent inhibition of cytokine production and determine the IC50 value.

-

In Vivo Models

Animal models are used to evaluate the efficacy of this compound in a complex biological system.

4.3.1. Collagen-Induced Arthritis (CIA) in Rodents

-

Principle: The CIA model is a widely used animal model of rheumatoid arthritis. Immunization with type II collagen induces an autoimmune response leading to joint inflammation and damage, mimicking aspects of the human disease.

-

Materials:

-

Susceptible rodent strain (e.g., DBA/1 mice or Lewis rats).

-

Type II collagen.

-

Adjuvant (e.g., Complete Freund's Adjuvant).

-

This compound formulation for in vivo administration.

-

-

Procedure:

-

Induce arthritis by immunizing rodents with an emulsion of type II collagen and adjuvant. A booster immunization may be given after a set period (e.g., 21 days).

-

Monitor the animals for the onset and severity of arthritis, typically using a clinical scoring system that assesses paw swelling and redness.

-

Once arthritis is established, begin treatment with this compound or a vehicle control, administered via a clinically relevant route (e.g., oral gavage).

-

Continue treatment for a defined period, monitoring clinical scores, body weight, and overall health.

-

At the end of the study, collect tissues for further analysis. This can include:

-

Histopathology: Examination of joint tissues for inflammation, cartilage damage, and bone erosion.

-

Biomarker Analysis: Measurement of cytokine levels in serum or joint tissue.

-

Radiographic Analysis: X-ray imaging of the joints to assess bone and joint integrity.

-

-

Pharmacokinetics and Clinical Development

As of the latest available information, detailed pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound in preclinical species or humans has not been published in the public domain. Furthermore, there is no publicly available information regarding the initiation or completion of any clinical trials for this compound.

Conclusion

This compound is a potent dual inhibitor of TAK1 and p38α with demonstrated preclinical activity in both in vitro and in vivo models of inflammation. The available data supports its potential as a therapeutic agent for inflammatory and autoimmune diseases. However, a comprehensive understanding of its pharmacological profile is limited by the lack of publicly available, detailed experimental protocols, pharmacokinetic data, and clinical trial information. Further research and publication of these details are necessary to fully elucidate the therapeutic potential of this compound. This guide provides a foundational understanding of the compound based on the current body of evidence and offers standardized methodological frameworks for its continued investigation.

References

The Dual Inhibition of TAK1 and p38α by PF-05381941: A Technical Guide to its Signaling Pathway and Preclinical Efficacy

For Research Use Only. Not for human or veterinary use.

Abstract

PF-05381941 is a potent, small-molecule inhibitor targeting two critical nodes in inflammatory signaling cascades: Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38α mitogen-activated protein kinase (MAPK). This dual inhibitory action provides a comprehensive blockade of pro-inflammatory cytokine production and signaling, positioning this compound as a significant tool for preclinical research in autoimmune and inflammatory diseases. This technical guide delineates the signaling pathway of this compound, presents its quantitative preclinical data, and provides detailed experimental protocols for key assays relevant to its investigation.

Introduction

Chronic inflammation is a hallmark of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and MAPK pathways, are central to the production of inflammatory mediators like Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). This compound is a novel compound that simultaneously inhibits TAK1, a key upstream kinase in both the NF-κB and MAPK pathways, and p38α, a critical MAPK responsible for the downstream production of inflammatory cytokines. This dual-target approach offers the potential for a more profound anti-inflammatory effect compared to single-target agents.

The this compound Signaling Pathway

This compound exerts its effects by inhibiting the kinase activity of both TAK1 and p38α.

2.1. Inhibition of TAK1 Signaling

TAK1 is a central MAP3K that becomes activated in response to various pro-inflammatory stimuli, including TNF-α, IL-1β, and lipopolysaccharide (LPS). Once activated, TAK1 phosphorylates and activates two major downstream signaling complexes: the IκB kinase (IKK) complex and the MAPK kinases (MKKs).

-

Impact on the NF-κB Pathway: By inhibiting TAK1, this compound prevents the phosphorylation and subsequent activation of the IKK complex (IKKα, IKKβ, and NEMO). This, in turn, blocks the phosphorylation and proteasomal degradation of the inhibitor of κB (IκBα). As a result, the NF-κB (p65/p50 heterodimer) remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.

-

Impact on the MAPK Pathway: this compound's inhibition of TAK1 also blocks the activation of downstream MKKs, such as MKK4 and MKK7, which are responsible for activating c-Jun N-terminal kinase (JNK), and MKK3 and MKK6, which activate p38 MAPK.

2.2. Inhibition of p38α MAPK Signaling

In addition to its upstream effect on the p38 pathway via TAK1 inhibition, this compound directly inhibits the p38α isoform. The p38 MAPK pathway plays a crucial role in the post-transcriptional regulation of inflammatory cytokine expression and is involved in cellular responses to stress. Direct inhibition of p38α by this compound further suppresses the production of TNF-α and IL-6.

The following diagram illustrates the dual inhibitory action of this compound on these key inflammatory signaling pathways.

Quantitative Data

This compound has demonstrated potent inhibitory activity in both biochemical and cellular assays. The following table summarizes the available quantitative data.

| Assay Type | Target/System | Parameter | Value | Reference |

| Biochemical Assay | Human TAK1 | IC₅₀ | ~1.6 nM | [1] |

| Human p38α | IC₅₀ | ~7.0 nM | [1] | |

| Human TAK1 | IC₅₀ | 156 nM | [2] | |

| Human p38α | IC₅₀ | 186 nM | [2] | |

| Cellular Assay | LPS-stimulated human peripheral blood mononuclear cells | IC₅₀ (TNF-α release) | < 100 nM | [1] |

| LPS-stimulated human peripheral blood mononuclear cells | IC₅₀ (IL-6 release) | < 100 nM | [1] | |

| In Vivo Model | Rodent collagen-induced arthritis model | Endpoint | Reduced joint swelling and histopathological scores | [1] |

Note: The discrepancy in IC₅₀ values may be attributable to different experimental conditions, such as enzyme and substrate concentrations, in the biochemical assays.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound. These are generalized methods and may require optimization for specific laboratory conditions.

4.1. TAK1/p38α Kinase Inhibition Assay (Biochemical)

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by purified TAK1 or p38α enzyme.

-

Principle: A luminescence-based assay, such as ADP-Glo™, can be used to quantify the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor indicates enzymatic inhibition.

-

Materials:

-

Recombinant human TAK1/TAB1 complex and p38α kinase.

-

Myelin Basic Protein (MBP) as a generic substrate.

-

ATP.

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

-

ADP-Glo™ Kinase Assay kit (Promega).

-

This compound serially diluted in DMSO.

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture in a 384-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

-

4.2. Cellular Cytokine Release Assay

This assay assesses the ability of this compound to inhibit the production of pro-inflammatory cytokines in a cellular context.

-

Principle: Human peripheral blood mononuclear cells (PBMCs) are stimulated with LPS to induce the production of TNF-α and IL-6. The concentration of these cytokines in the cell culture supernatant is measured by ELISA in the presence and absence of the inhibitor.

-

Materials:

-

Human PBMCs isolated from healthy donors.

-

RPMI-1640 medium supplemented with 10% FBS.

-

Lipopolysaccharide (LPS).

-

This compound serially diluted in DMSO.

-

Human TNF-α and IL-6 ELISA kits.

-

-

Procedure:

-

Plate PBMCs in a 96-well plate.

-

Pre-treat the cells with serial dilutions of this compound or DMSO for 1 hour.

-

Stimulate the cells with an optimal concentration of LPS (e.g., 100 ng/mL).

-

Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Collect the cell culture supernatants.

-

Measure the concentration of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.

-

Calculate the percent inhibition of cytokine production and determine the IC₅₀ values.

-

4.3. In Vivo Collagen-Induced Arthritis (CIA) Model

This is a widely used animal model of rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.

-

Principle: Arthritis is induced in susceptible strains of mice or rats by immunization with type II collagen emulsified in Freund's adjuvant. The development of arthritis is monitored, and the therapeutic effect of this compound is assessed.

-

Materials:

-

DBA/1 mice (8-10 weeks old).

-

Bovine type II collagen.

-

Complete Freund's Adjuvant (CFA).

-

Incomplete Freund's Adjuvant (IFA).

-

This compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

-

-

Procedure:

-

On day 0, immunize mice intradermally at the base of the tail with an emulsion of type II collagen in CFA.

-

On day 21, administer a booster immunization with type II collagen emulsified in IFA.

-

Begin dosing with this compound or vehicle control daily via oral gavage, starting from the day of the booster immunization or upon the onset of clinical signs of arthritis.

-

Monitor the mice daily for signs of arthritis, and score the severity of inflammation in each paw based on a standardized scoring system (e.g., 0-4 scale for erythema and swelling).

-

At the end of the study, collect paws for histological analysis to assess joint damage, inflammation, and cartilage/bone erosion.

-

Blood samples can be collected to measure serum cytokine levels.

-

Compare the arthritis scores, histological parameters, and cytokine levels between the this compound-treated and vehicle-treated groups.

-

The following diagram provides a logical workflow for the preclinical evaluation of this compound.

Downstream Effects and Clinical Perspective

The dual inhibition of TAK1 and p38α by this compound leads to a robust suppression of the inflammatory response. The downstream consequences include reduced expression of a wide array of inflammatory genes, decreased infiltration of immune cells into inflamed tissues, and attenuation of tissue damage in preclinical models of inflammatory disease.

Currently, there is no publicly available information on the clinical trial status of this compound. The potent preclinical activity of this compound suggests its potential for further development as a therapeutic agent for autoimmune and inflammatory disorders. Future investigations will likely focus on its pharmacokinetic properties, safety profile, and efficacy in a broader range of disease models.

Conclusion

This compound is a potent dual inhibitor of TAK1 and p38α, effectively targeting two key kinases in the pro-inflammatory signaling network. Its ability to block both the upstream activation and downstream production of inflammatory mediators underscores its potential as a valuable research tool and a candidate for further therapeutic development in the field of inflammatory diseases. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals interested in the investigation of this compound and similar dual-acting kinase inhibitors.

References

PF-05381941: A Technical Guide for Inflammatory Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05381941 is a potent, small-molecule dual inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38 mitogen-activated protein kinase α (p38α).[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its evaluation, and visualizations of relevant biological pathways and experimental workflows. This document is intended to serve as a resource for researchers investigating novel therapeutic strategies for inflammatory and autoimmune diseases.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects by simultaneously targeting two critical nodes in pro-inflammatory signaling cascades: TAK1 and p38α.[1]

-

TAK1 Inhibition: TAK1 is a key upstream kinase in the activation of both the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways in response to inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) and lipopolysaccharide (LPS). By inhibiting TAK1, this compound blocks the phosphorylation and subsequent activation of downstream effectors, leading to a broad suppression of pro-inflammatory gene transcription.

-

p38α Inhibition: p38α is a downstream kinase in the MAPK pathway that plays a crucial role in the post-transcriptional regulation and synthesis of several pro-inflammatory cytokines, including TNF-α and interleukin-6 (IL-6). Inhibition of p38α by this compound directly reduces the production of these key inflammatory mediators.

The dual inhibition of both TAK1 and p38α offers a potentially more comprehensive anti-inflammatory effect compared to single-target inhibitors by acting at two distinct points in the inflammatory signaling cascade.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Parameter | Target/Assay | Value | Reference |

| IC50 | TAK1 | ~1.6 nM | [1] |

| p38α | ~7.0 nM | [1] | |

| TAK1 | 156 nM | [2] | |

| p38α | 186 nM | [2] | |

| Cellular Activity | LPS-induced TNF-α and IL-6 production (human PBMCs) | IC50 < 100 nM | [1] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of this compound against TAK1 and p38α kinases.

Materials:

-

Recombinant active TAK1 and p38α enzymes

-

Kinase-specific substrate (e.g., myelin basic protein for TAK1, ATF2 for p38α)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 0.01% Brij-35)

-

This compound stock solution (in DMSO)

-

96-well assay plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

Add a fixed concentration of the recombinant kinase (TAK1 or p38α) to each well of a 96-well plate.

-

Add the serially diluted this compound or vehicle control (DMSO) to the wells.

-

Pre-incubate the kinase and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP to each well.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Cytokine Release Assay (LPS-induced TNF-α in Human PBMCs)

This protocol describes a method to assess the inhibitory effect of this compound on the production of TNF-α in human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

Human TNF-α ELISA kit

-

Cell viability assay reagent (e.g., MTT or CellTiter-Glo®)

Procedure:

-

Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Seed the PBMCs in a 96-well plate at a density of 2 x 105 cells per well in RPMI 1640 medium.

-

Prepare serial dilutions of this compound in culture medium.

-

Pre-treat the cells with the serially diluted this compound or vehicle control (DMSO) for 1 hour at 37°C in a 5% CO₂ incubator.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 18-24 hours).

-

After incubation, centrifuge the plate and collect the cell culture supernatants.

-

Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

In a parallel plate, assess cell viability using a suitable assay to rule out cytotoxic effects of the compound.

-

Calculate the percentage of inhibition of TNF-α production for each concentration of this compound and determine the IC50 value.

In Vivo Collagen-Induced Arthritis (CIA) Model in Mice

This protocol provides a general framework for inducing and evaluating the efficacy of this compound in a mouse model of rheumatoid arthritis.

Materials:

-

DBA/1 mice (male, 8-10 weeks old)

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Incomplete Freund's Adjuvant (IFA)

-

0.1 M acetic acid

-

This compound formulation for oral or intraperitoneal administration

-

Vehicle control

-

Calipers for measuring paw thickness

-

Scoring system for clinical assessment of arthritis

Procedure:

-

Induction of Arthritis:

-

Dissolve bovine type II collagen in 0.1 M acetic acid at 2 mg/mL and emulsify with an equal volume of CFA.

-

On day 0, immunize mice with 100 µL of the emulsion via intradermal injection at the base of the tail.

-

On day 21, administer a booster injection of 100 µL of type II collagen emulsified in IFA.

-

-

Treatment:

-

Begin treatment with this compound or vehicle control at the onset of clinical signs of arthritis (typically around day 24-28).

-

Administer the compound daily at various doses via the desired route (e.g., oral gavage or intraperitoneal injection).

-

-

Assessment of Arthritis:

-

Monitor the mice daily for the onset and severity of arthritis.

-

Measure paw thickness using calipers every 2-3 days.

-

Score the clinical signs of arthritis for each paw based on a scale of 0-4, where 0 = normal, 1 = mild swelling and/or erythema of one digit, 2 = moderate swelling and erythema of more than one digit or the paw, 3 = severe swelling and erythema of the entire paw, and 4 = maximal inflammation with joint deformity.[3][4] The total score per mouse is the sum of the scores for all four paws (maximum score of 16).

-

-

Endpoint Analysis:

-

At the end of the study (e.g., day 42), euthanize the mice and collect blood for cytokine analysis.

-

Dissect the paws for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.

-

Visualizations

Signaling Pathways

References

- 1. A DOSE RESPONSE STUDY FOR THE ANTI ARTHRITIC EFFECT OF RESVERATROL IN A MODEL OF ADJUVANT ARTHRITIS IN RATS [ajps.journals.ekb.eg]

- 2. Cytokines: From Clinical Significance to Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ppu.mrc.ac.uk [ppu.mrc.ac.uk]

- 4. Potent Anti-Inflammatory and Neuroprotective Effects of TGFβ1 Are Mediated through the Inhibition of ERK and p47phox-Ser345 Phosphorylation and Translocation in Microglia - PMC [pmc.ncbi.nlm.nih.gov]

The IRAK4 Inhibitor PF-06650833: A Technical Overview of its Application in Preclinical Autoimmune Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical node in the signaling cascades of Toll-like receptors (TLRs) and IL-1 family receptors, both of which are pivotal in the innate immune system and the pathogenesis of autoimmune diseases. Dysregulation of these pathways can lead to chronic inflammation and tissue damage. PF-05381941 and its more extensively studied successor, PF-06650833 (Zimlovisertib), are potent and selective small molecule inhibitors of IRAK4 developed to therapeutically target these inflammatory processes. This technical guide provides an in-depth overview of the preclinical evaluation of PF-06650833 in various autoimmune disease models, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Mechanism of Action: IRAK4 Signaling Pathway

IRAK4 functions as a crucial upstream kinase in the MyD88-dependent signaling pathway, which is activated by TLRs (except TLR3) and IL-1 family receptors. Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1, initiating a cascade that leads to the activation of downstream transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines and chemokines.[1] By inhibiting the kinase activity of IRAK4, PF-06650833 effectively blocks this inflammatory cascade.

References

PF-05381941: A Technical Guide to its Chemical Structure, Properties, and Dual Inhibition of TAK1 and p38α Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of PF-05381941, a potent dual inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38α mitogen-activated protein kinase (MAPK). This document is intended to serve as a valuable resource for researchers in the fields of inflammation, immunology, and drug discovery.

Chemical Structure and Properties

This compound is a small molecule inhibitor with a well-defined chemical structure and distinct physicochemical properties.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 1-(3-(tert-Butyl)-1-(3-cyanophenyl)-1H-pyrazol-5-yl)-3-(3-methyl-4-(pyridin-4-yloxy)phenyl)urea |

| CAS Number | 1474022-02-0 |

| Chemical Formula | C27H26N6O2 |

| Molecular Weight | 466.55 g/mol |

| SMILES String | CC1=C(C=C(C=C1)NC(=O)NC2=CC(=NN2C3=CC(=CC=C3)C#N)C(C)(C)C)OC4=CC=NC=C4 |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

Mechanism of Action: Dual Inhibition of TAK1 and p38α

This compound exerts its anti-inflammatory effects through the potent and simultaneous inhibition of two key signaling kinases: TAK1 and p38α. These kinases are central to the pro-inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and MAPK pathways.

By targeting TAK1, this compound blocks the upstream activation of multiple inflammatory pathways. The inhibition of p38α directly curtails the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). This dual inhibitory action provides a more comprehensive suppression of inflammatory responses compared to selective, single-target inhibitors.

Signaling Pathways

The following diagram illustrates the points of intervention of this compound in the TAK1 and p38α signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the activity of this compound.

In Vitro Kinase Inhibition Assays

The inhibitory activity of this compound against TAK1 and p38α can be quantified using in vitro kinase assays. The ADP-Glo™ Kinase Assay is a common method for this purpose.

Objective: To determine the IC50 value of this compound for TAK1 and p38α.

Materials:

-

Recombinant human TAK1/TAB1 complex and p38α kinase.

-

Suitable kinase substrate (e.g., Myelin Basic Protein (MBP) for TAK1, ATF2 for p38α).

-

ADP-Glo™ Kinase Assay kit (Promega).

-

This compound (dissolved in DMSO).

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT).

-

384-well plates.

-

Plate reader capable of measuring luminescence.

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).

-

Add 2 µL of the kinase (TAK1/TAB1 or p38α) solution in kinase buffer.

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix in kinase buffer. The final ATP concentration should be close to the Km value for each kinase.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay: Inhibition of LPS-Induced TNF-α Production in THP-1 Cells

This assay evaluates the ability of this compound to inhibit the production of the pro-inflammatory cytokine TNF-α in a human monocytic cell line.

Objective: To determine the IC50 of this compound for the inhibition of TNF-α production in LPS-stimulated THP-1 cells.

Materials:

-

THP-1 cells.

-

RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin.

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional).

-

Lipopolysaccharide (LPS) from E. coli.

-

This compound (dissolved in DMSO).

-

Human TNF-α ELISA kit.

-

96-well cell culture plates.

Procedure:

-

Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

-

(Optional) Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 50 ng/mL) for 24-48 hours. After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-treat the cells with the diluted this compound or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of TNF-α production for each this compound concentration and determine the IC50 value.

In Vivo Model: Collagen-Induced Arthritis (CIA) in Rodents

The CIA model is a widely used preclinical model of rheumatoid arthritis to assess the in vivo efficacy of anti-inflammatory compounds.

Objective: To evaluate the therapeutic effect of this compound on the clinical signs of arthritis in a rodent CIA model.

Materials:

-

DBA/1 mice or Lewis rats.

-

Bovine type II collagen.

-

Complete Freund's Adjuvant (CFA) (for mice) or Incomplete Freund's Adjuvant (IFA) (for rats).

-

This compound formulated for in vivo administration (e.g., in a suitable vehicle like 0.5% methylcellulose).

-

Calipers for measuring paw thickness.

-

Clinical scoring system for arthritis severity.

Procedure:

-

Immunization (Day 0):

-

Prepare an emulsion of bovine type II collagen in CFA (for mice) or IFA (for rats).

-

Inject the emulsion intradermally at the base of the tail of each animal.

-

-

Booster Immunization (Day 21 for mice, Day 7 for rats):

-

Prepare an emulsion of bovine type II collagen in IFA.

-

Administer a booster injection at a different site near the base of the tail.

-

-

Treatment:

-

Upon the onset of clinical signs of arthritis (typically around day 25-30 for mice), randomize the animals into treatment groups.

-

Administer this compound or vehicle daily via a suitable route (e.g., oral gavage).

-

-

Assessment:

-

Monitor the animals daily for clinical signs of arthritis, including paw swelling (measured with calipers) and erythema.

-

Score the severity of arthritis in each paw based on a predefined scoring system (e.g., 0 = normal, 4 = severe swelling and redness with ankylosis).

-

Continue treatment and assessment for a predefined period (e.g., 14-21 days).

-

-

Data Analysis:

-

Compare the mean arthritis scores and paw thickness between the this compound-treated and vehicle-treated groups to determine the efficacy of the compound.

-

Conclusion

This compound is a potent dual inhibitor of TAK1 and p38α, demonstrating significant anti-inflammatory activity in both in vitro and in vivo models. Its mechanism of action, targeting two key nodes in pro-inflammatory signaling, suggests its potential as a therapeutic agent for the treatment of inflammatory and autoimmune diseases. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other dual TAK1/p38α inhibitors.

In-Depth Technical Guide: PF-05381941 (CAS Number 1474022-02-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05381941 is a potent small molecule inhibitor targeting two key kinases in the inflammatory signaling cascade: Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38α mitogen-activated protein kinase (MAPK).[1][2] Its dual inhibitory action allows for a comprehensive blockade of pro-inflammatory cytokine production, making it a compound of significant interest for the development of therapeutics for autoimmune and inflammatory diseases.[1] Preclinical studies have demonstrated its efficacy in cellular and animal models of inflammation.[1] This document provides a detailed technical overview of this compound, including its chemical properties, mechanism of action, available quantitative data, and generalized experimental protocols.

Chemical and Physical Properties

This compound is a complex synthetic organic molecule with the following identifiers and properties:

| Property | Value | Source |

| CAS Number | 1474022-02-0 | [1][3] |

| IUPAC Name | 1-(3-(tert-Butyl)-1-(3-cyanophenyl)-1H-pyrazol-5-yl)-3-(3-methyl-4-(pyridin-4-yloxy)phenyl)urea | [1] |

| Molecular Formula | C27H26N6O2 | [1] |

| Molecular Weight | 466.55 g/mol | [1] |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in DMSO | [1] |

Mechanism of Action

This compound exerts its anti-inflammatory effects by dually inhibiting TAK1 and p38α, two critical nodes in intracellular signaling pathways that lead to the production of inflammatory cytokines.[1]

-

TAK1 Inhibition: TAK1 is a key upstream kinase in the activation of both the Nuclear Factor-kappa B (NF-κB) and MAPK signaling pathways in response to inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines like TNF-α and IL-1β. By inhibiting TAK1, this compound prevents the activation of these downstream pathways, leading to a broad suppression of inflammatory gene expression.[1]

-

p38α MAPK Inhibition: p38α is a member of the MAPK family that plays a crucial role in the post-transcriptional regulation and synthesis of pro-inflammatory cytokines, including TNF-α and Interleukin-6 (IL-6).[1] Inhibition of p38α by this compound directly reduces the production of these key inflammatory mediators.[1]

The dual inhibition of both a critical upstream activator (TAK1) and a key downstream effector (p38α) results in a more comprehensive and potent anti-inflammatory effect than targeting either kinase alone.[1]

Quantitative Data

The following tables summarize the available quantitative data for this compound. It is important to note that there are discrepancies in the reported IC50 values from different sources, which may be due to different experimental conditions or assay formats.

Table 1: In Vitro Inhibitory Activity

| Target | IC50 (nM) | Assay Conditions | Source |

| TAK1 | ~1.6 | Not specified | [1] |

| p38α | ~7.0 | Not specified | [1] |

| TAK1 | 156 | Not specified | [2] |

| p38α | 186 | Not specified | [2] |

| LPS-induced TNF-α release (human PBMCs) | < 100 | Not specified | [1] |

| LPS-induced IL-6 release (human PBMCs) | < 100 | Not specified | [1] |

Table 2: In Vivo Efficacy

| Animal Model | Effect | Source |

| Rodent models of acute and chronic inflammation | Significantly reduced cytokine levels and inflammation | [1] |

| Collagen-induced arthritis model (rodent) | Lowered joint swelling and histopathological scores | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not publicly available in peer-reviewed literature. The following sections provide generalized protocols based on standard methods for evaluating TAK1/p38α inhibitors.

Synthesis of this compound

A specific, detailed synthesis protocol for this compound has not been identified in the public domain. The synthesis of structurally related pyrazolyl ureas typically involves a multi-step process. A plausible, though unconfirmed, general synthetic strategy would likely involve:

-

Synthesis of the pyrazole core: Condensation of a hydrazine derivative with a β-diketoester to form the substituted pyrazole ring.

-

Functional group manipulation: Introduction of the tert-butyl and amino groups onto the pyrazole ring.

-

Synthesis of the phenylurea component: Preparation of the 3-methyl-4-(pyridin-4-yloxy)aniline intermediate.

-

Urea formation: Coupling of the aminopyrazole with the aniline derivative, often via a phosgene equivalent or an isocyanate intermediate, to form the final urea linkage.

In Vitro Kinase Inhibition Assays

Objective: To determine the IC50 of this compound against TAK1 and p38α kinases.

Materials:

-

Recombinant human TAK1/TAB1 complex

-

Recombinant human p38α kinase

-

Kinase buffer (e.g., HEPES, MgCl2, DTT, BSA)

-

ATP

-

Substrate (e.g., Myelin Basic Protein (MBP) for TAK1, ATF2 for p38α)

-

This compound (serial dilutions in DMSO)

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or phospho-specific antibodies)

-

Microplate reader

General Protocol:

-

Prepare a reaction mixture containing the kinase, substrate, and kinase buffer in the wells of a microplate.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: Inhibition of LPS-Induced Cytokine Release

Objective: To measure the potency of this compound in inhibiting the production of TNF-α and IL-6 from immune cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Lipopolysaccharide (LPS)

-

This compound (serial dilutions in DMSO)

-

ELISA kits for human TNF-α and IL-6

-

Cell culture plates and incubator

General Protocol:

-

Seed PBMCs or THP-1 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with an optimal concentration of LPS (e.g., 10-100 ng/mL) for a specified time (e.g., 4-24 hours).

-

Collect the cell culture supernatants.

-

Measure the concentration of TNF-α and IL-6 in the supernatants using ELISA according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of cytokine release for each concentration of this compound and determine the IC50 value.

In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice

Objective: To evaluate the in vivo efficacy of this compound in a model of rheumatoid arthritis.

Materials:

-

DBA/1 mice (male, 8-10 weeks old)

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound formulated for in vivo administration (e.g., in a vehicle of DMSO and corn oil)[2]

-

Calipers for measuring paw thickness

-

Clinical scoring system for arthritis severity

General Protocol:

-

Immunization: Emulsify bovine type II collagen in CFA and inject intradermally at the base of the tail of the mice on day 0.

-

Booster: On day 21, administer a booster injection of type II collagen emulsified in IFA.

-

Treatment: Begin treatment with this compound or vehicle control at the onset of arthritis (typically around day 21-28). The dose and frequency of administration would need to be determined in dose-ranging studies.

-

Monitoring: Monitor the mice daily for signs of arthritis. Measure paw thickness and score the severity of arthritis in each paw based on a standardized clinical scoring system (e.g., 0-4 scale for erythema, swelling, and ankylosis).

-

Endpoint Analysis: At the end of the study (e.g., day 35-42), sacrifice the animals and collect paws for histological analysis to assess joint inflammation, cartilage damage, and bone erosion. Cytokine levels in the serum or joint tissue can also be measured.

Clinical Trial Status

As of the latest available information, there are no registered clinical trials for this compound. Its development appears to be in the preclinical stage.

Conclusion

This compound is a potent dual inhibitor of TAK1 and p38α with demonstrated anti-inflammatory activity in preclinical models. Its mechanism of action, targeting both upstream and downstream components of the inflammatory signaling cascade, suggests potential therapeutic utility in a range of autoimmune and inflammatory disorders. Further studies are required to fully characterize its pharmacokinetic and safety profiles and to determine its potential for clinical development.

References

In-Depth Technical Guide: Target Validation Studies of PF-05381941

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-05381941 is a potent, small-molecule dual inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38α mitogen-activated protein kinase (MAPK). These two kinases are critical nodes in the signaling pathways that drive the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). By simultaneously targeting both TAK1 and p38α, this compound offers a comprehensive approach to modulating the inflammatory response. This technical guide provides a detailed overview of the target validation studies for this compound, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying biological pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting the kinase activity of both TAK1 and p38α. TAK1 is a key upstream kinase in the activation of both the Nuclear Factor-kappa B (NF-κB) and MAPK signaling cascades in response to inflammatory stimuli. Inhibition of TAK1 by this compound prevents the activation of these downstream pathways. Concurrently, the inhibition of p38α, a MAPK, directly blocks the production of key pro-inflammatory cytokines. This dual inhibition strategy aims to provide a more robust and comprehensive suppression of inflammatory processes compared to single-target agents.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency of this compound [1]

| Target | IC50 (nM) |

| TAK1 | ~1.6 |

| p38α | ~7.0 |

Table 2: Cellular Activity of this compound in Human PBMCs [1]

| Stimulant | Cytokine Measured | IC50 (nM) |

| Lipopolysaccharide (LPS) | TNF-α | < 100 |

| Lipopolysaccharide (LPS) | IL-6 | < 100 |

Key Experimental Protocols

This section details the methodologies for the pivotal experiments conducted to validate the targets of this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TAK1 and p38α kinases.

Methodology:

-

Enzymes: Recombinant human TAK1/TAB1 complex and p38α.

-

Substrate: Myelin Basic Protein (MBP) is a commonly used substrate for these kinases.

-

Assay Principle: A radiometric assay using [γ-³²P]ATP is a standard method. The incorporation of ³²P into the substrate is measured as an indicator of kinase activity.

-

Procedure:

-

A reaction mixture is prepared containing the kinase, substrate, and varying concentrations of this compound (typically in a serial dilution).

-

The kinase reaction is initiated by the addition of [γ-³²P]ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is stopped, and the radiolabeled substrate is separated from the unincorporated [γ-³²P]ATP (e.g., by spotting onto phosphocellulose paper and washing).

-

The amount of incorporated radioactivity is quantified using a scintillation counter.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

LPS-Induced Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To assess the ability of this compound to inhibit the production of pro-inflammatory cytokines in a cellular context.

Methodology:

-

Cell Source: Human PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.

-

Stimulant: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to stimulate the production of inflammatory cytokines via Toll-like receptor 4 (TLR4).

-

Procedure:

-

Isolated PBMCs are plated in cell culture plates.

-

Cells are pre-incubated with various concentrations of this compound for a specified time (e.g., 1 hour).

-

LPS is then added to the cell cultures to induce cytokine production.

-

The cells are incubated for a further period (e.g., 4-24 hours).

-

The cell culture supernatant is collected.

-

The concentrations of cytokines (e.g., TNF-α, IL-6) in the supernatant are measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay.

-

IC50 values for cytokine inhibition are determined from the dose-response curves.

-

In Vivo Efficacy in a Rodent Collagen-Induced Arthritis (CIA) Model

Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of rheumatoid arthritis.

Methodology:

-

Animal Model: Typically, DBA/1 mice are used as they are susceptible to the induction of arthritis with type II collagen.

-

Induction of Arthritis:

-

An initial immunization with an emulsion of bovine or chicken type II collagen and Complete Freund's Adjuvant (CFA) is administered intradermally at the base of the tail.

-

A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is given approximately 21 days after the primary immunization.

-

-

Treatment:

-

The specific dosage and administration route for this compound would be determined in dose-ranging studies. For a proof-of-concept study, a dose that achieves plasma concentrations above the in vitro IC50 values would be selected. Administration is typically oral (gavage) or intraperitoneal.

-

Treatment can be administered prophylactically (starting before the onset of clinical signs) or therapeutically (starting after the onset of clinical signs).

-

-

Outcome Measures:

-

Clinical Scoring: Arthritis severity is assessed regularly by scoring each paw based on the degree of inflammation (redness and swelling).

-

Paw Swelling: Paw thickness is measured using a caliper.

-

Histopathology: At the end of the study, joints are collected, sectioned, and stained (e.g., with hematoxylin and eosin) to assess the degree of inflammation, cartilage destruction, and bone erosion.

-

Biomarker Analysis: Blood samples can be collected to measure systemic levels of inflammatory cytokines and anti-collagen antibodies.

-

Visualizations

Signaling Pathway of this compound Inhibition

Caption: Dual inhibition of TAK1 and p38α by this compound.

Experimental Workflow for Target Validation

Caption: A stepwise workflow for the target validation of this compound.

Logical Relationship of Dual Inhibition

Caption: The synergistic effect of dual target inhibition by this compound.

References

Kinase Selectivity Profile of PF-05381941: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-05381941 is a potent, dual inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38α Mitogen-Activated Protein Kinase (MAPK). These kinases are critical nodes in pro-inflammatory signaling pathways, including the NF-κB and MAPK cascades. By targeting both TAK1 and p38α, this compound offers a comprehensive approach to suppressing inflammatory responses, making it a compound of significant interest for the development of therapeutics for autoimmune and inflammatory diseases. This technical guide provides a detailed overview of the kinase selectivity profile of this compound, including available quantitative data, experimental methodologies for kinase inhibition assays, and the signaling context of its targets.

Introduction

Inflammatory processes are tightly regulated by complex signaling networks, with protein kinases playing a central role in the amplification and transduction of inflammatory signals. TAK1, a member of the MAP3K family, is a key upstream kinase activated by various pro-inflammatory cytokines such as TNF-α and IL-1β. Once activated, TAK1 initiates downstream signaling cascades that lead to the activation of NF-κB and other MAPKs, including p38. The p38 MAPK pathway, in turn, is crucial for the regulation of the expression of numerous inflammatory cytokines. The dual inhibition of both TAK1 and p38α by this compound presents a promising strategy for more effective control of inflammatory diseases compared to single-target agents.

Kinase Selectivity Profile

This compound has been characterized as a potent dual inhibitor of TAK1 and p38α. However, there are conflicting reports from different suppliers regarding its half-maximal inhibitory concentration (IC50). The following table summarizes the available data. It is important to note that without access to the primary publication, the precise experimental conditions that would account for these differences remain unclear.

| Target Kinase | MedKoo Biosciences IC50 (nM)[1] | MedChemExpress IC50 (nM)[2] |

| TAK1 | ~1.6 | 156 |

| p38α | ~7.0 | 186 |

A comprehensive kinase selectivity profile against a wider panel of kinases is not publicly available in the searched resources. Such a profile is essential for a thorough assessment of the inhibitor's specificity and potential off-target effects.

Signaling Pathways

This compound exerts its anti-inflammatory effects by inhibiting the TAK1 and p38 MAPK signaling pathways. The following diagrams illustrate the position of these kinases within their respective cascades and the mechanism of action of this compound.

Caption: TAK1 and p38 MAPK Signaling Pathways Inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the determination of this compound IC50 values are not available in the public domain. However, based on commonly used methods for kinase inhibitor profiling, the following outlines generic procedures for LanthaScreen® and ADP-Glo™ assays, which are frequently employed for such purposes.

LanthaScreen® Eu Kinase Binding Assay (Generic Protocol for TAK1)

This assay measures the binding and displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site.

References

Methodological & Application

Application Notes and Protocols for PF-05381941 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05381941 is a potent, small-molecule dual inhibitor of Transforming growth factor-β-activated kinase 1 (TAK1) and p38α mitogen-activated protein kinase (MAPK)[1][2]. These two kinases are critical components of intracellular signaling cascades that regulate the production of pro-inflammatory cytokines. By inhibiting both TAK1 and p38α, this compound effectively disrupts the NF-κB and MAPK signaling pathways, leading to a robust suppression of inflammatory responses[1]. This dual inhibitory action makes this compound a compound of interest for the research and development of therapeutics for autoimmune and inflammatory diseases[1].

This document provides detailed protocols for in vitro assays to characterize the inhibitory activity of this compound, including a biochemical kinase inhibition assay and a cell-based functional assay.

Signaling Pathway of TAK1 and p38α Inhibition by this compound

Caption: Signaling pathway inhibited by this compound.

Quantitative Data Summary

The following table summarizes the reported in vitro inhibitory concentrations (IC50) of this compound against its targets. It is important to note the variability in reported values, which may be due to different assay conditions and methodologies.

| Target | IC50 (nM) | Assay Type | Source |

| TAK1 | ~1.6 | Biochemical | [1] |

| p38α | ~7.0 | Biochemical | [1] |

| TAK1 | 156 | Biochemical | [2][3] |

| p38α | 186 | Biochemical | [2] |

| LPS-stimulated TNF-α release | 8 | Cell-based (human PBMCs) | [2] |

Experimental Protocols

Biochemical Kinase Inhibition Assay

This protocol is designed to determine the IC50 value of this compound against purified TAK1 and p38α kinases. A common method for this is a radiometric assay that measures the incorporation of radiolabeled phosphate from ATP into a substrate.

Workflow for Biochemical Kinase Inhibition Assay

Caption: Workflow for the biochemical kinase inhibition assay.

Materials:

-

Recombinant human TAK1/TAB1 complex and p38α kinase (active)

-

Myelin Basic Protein (MBP) as a generic kinase substrate

-

[γ-33P]ATP

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

-

This compound stock solution in DMSO

-

96-well plates

-

Phosphocellulose filtermats

-

Scintillation counter and scintillation fluid

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

-

Reaction Setup:

-

Add 5 µL of the diluted this compound or DMSO (for control wells) to the wells of a 96-well plate.

-

Add 10 µL of the kinase solution (TAK1 or p38α) to each well.

-

Pre-incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

-

-

Initiation of Kinase Reaction:

-

Prepare a master mix containing the substrate (MBP) and [γ-33P]ATP in kinase assay buffer.

-

Add 10 µL of the master mix to each well to start the reaction. The final ATP concentration should be at or near its Km for the respective kinase.

-

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stopping the Reaction: Stop the reaction by adding an equal volume of 0.75% phosphoric acid.

-

Detection:

-

Spot a portion of the reaction mixture from each well onto a phosphocellulose filtermat.

-

Wash the filtermat multiple times with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.

-

Rinse with acetone and allow the mat to dry.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell-Based Assay for TNF-α Inhibition

This protocol describes how to measure the inhibitory effect of this compound on the production of TNF-α in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).

Workflow for Cell-Based TNF-α Inhibition Assay

References

PF-05381941 Cell-Based Assay Guide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05381941 is a potent and selective dual inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38 mitogen-activated protein kinase α (p38α). These kinases are critical mediators in the inflammatory response, playing central roles in the activation of downstream signaling pathways such as NF-κB and MAPK, which lead to the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1] By targeting both TAK1 and p38α, this compound offers a comprehensive approach to modulating the inflammatory cascade.

This guide provides detailed application notes and protocols for utilizing this compound in cell-based assays to investigate its inhibitory effects on inflammatory signaling pathways.

Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting the kinase activity of both TAK1 and p38α.

-

TAK1 Inhibition: TAK1 is a key upstream kinase in the signaling cascades initiated by pro-inflammatory stimuli such as TNF-α and Interleukin-1β (IL-1β). Inhibition of TAK1 by this compound prevents the activation of the IκB kinase (IKK) complex, thereby blocking the subsequent activation of the NF-κB pathway. Additionally, TAK1 inhibition blocks the activation of downstream MAP kinases, including p38 and JNK.

-

p38α Inhibition: p38α is a critical kinase in the MAPK signaling pathway, which is also activated by various inflammatory stimuli. Inhibition of p38α by this compound directly blocks the phosphorylation of downstream substrates, leading to a reduction in the production of pro-inflammatory cytokines.

The dual inhibition of both TAK1 and p38α provides a synergistic blockade of inflammatory signaling, making this compound a valuable tool for research in inflammation and autoimmune diseases.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized in various biochemical and cell-based assays. The following tables summarize the key quantitative data.

| Target | IC50 (nM) | Assay Type |

| TAK1 | 1.6 | Biochemical Kinase Assay |

| p38α | 7.0 | Biochemical Kinase Assay |

| TAK1 | 156 | Cell-Based Assay |

| p38α | 186 | Cell-Based Assay |

Table 1: In vitro inhibitory activity of this compound against TAK1 and p38α.[1]

| Cell Type | Stimulant | Cytokine Measured | IC50 (nM) |

| Human PBMCs | LPS | TNF-α | < 100 |

| Human PBMCs | LPS | IL-6 | < 100 |

Table 2: Cellular activity of this compound in inhibiting LPS-induced cytokine production in human Peripheral Blood Mononuclear Cells (PBMCs).[1]

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by this compound.

References

Application Notes: PF-05381941 for Western Blot Analysis of p-p38

For Researchers, Scientists, and Drug Development Professionals

Introduction